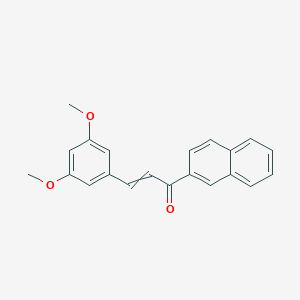
2-((2-Hydroxyphenyl)methylene)-N-((4-nitrophenyl)methyl)hydrazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2-Hydroxyphenyl)methylene)-N-((4-nitrophenyl)methyl)hydrazinecarbothioamide, also known as HNMC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
2-((2-Hydroxyphenyl)methylene)-N-((4-nitrophenyl)methyl)hydrazinecarbothioamide exerts its biological effects by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), a key enzyme involved in the production of inflammatory mediators. 2-((2-Hydroxyphenyl)methylene)-N-((4-nitrophenyl)methyl)hydrazinecarbothioamide also inhibits the activity of protein tyrosine phosphatase 1B (PTP1B), an enzyme that negatively regulates insulin signaling. By inhibiting PTP1B, 2-((2-Hydroxyphenyl)methylene)-N-((4-nitrophenyl)methyl)hydrazinecarbothioamide improves insulin sensitivity and glucose uptake in cells.
Biochemical and Physiological Effects:
2-((2-Hydroxyphenyl)methylene)-N-((4-nitrophenyl)methyl)hydrazinecarbothioamide has been shown to have several biochemical and physiological effects in the body. It has anti-inflammatory properties, which can help reduce pain and inflammation in conditions such as arthritis and inflammatory bowel disease. 2-((2-Hydroxyphenyl)methylene)-N-((4-nitrophenyl)methyl)hydrazinecarbothioamide also improves insulin sensitivity, making it a potential therapeutic agent for the treatment of diabetes. Additionally, 2-((2-Hydroxyphenyl)methylene)-N-((4-nitrophenyl)methyl)hydrazinecarbothioamide has shown promising results in inhibiting the growth of cancer cells, making it a potential anticancer agent.
実験室実験の利点と制限
2-((2-Hydroxyphenyl)methylene)-N-((4-nitrophenyl)methyl)hydrazinecarbothioamide has several advantages for lab experiments, including its ease of synthesis and low toxicity. However, the compound has poor solubility in water, which can make it difficult to work with in certain experiments. Additionally, more studies are needed to fully understand the safety and efficacy of 2-((2-Hydroxyphenyl)methylene)-N-((4-nitrophenyl)methyl)hydrazinecarbothioamide in humans.
将来の方向性
There are several future directions for research on 2-((2-Hydroxyphenyl)methylene)-N-((4-nitrophenyl)methyl)hydrazinecarbothioamide. One potential area of study is its use as a therapeutic agent for the treatment of cancer. More studies are needed to fully understand the mechanism of action of 2-((2-Hydroxyphenyl)methylene)-N-((4-nitrophenyl)methyl)hydrazinecarbothioamide in inhibiting the growth of cancer cells and to determine its safety and efficacy in humans. Another potential area of study is its use as a therapeutic agent for the treatment of diabetes. Further research is needed to determine the optimal dosage and duration of treatment with 2-((2-Hydroxyphenyl)methylene)-N-((4-nitrophenyl)methyl)hydrazinecarbothioamide in diabetic patients. Finally, more studies are needed to fully understand the biochemical and physiological effects of 2-((2-Hydroxyphenyl)methylene)-N-((4-nitrophenyl)methyl)hydrazinecarbothioamide in the body and to determine its potential applications in other areas of research.
合成法
2-((2-Hydroxyphenyl)methylene)-N-((4-nitrophenyl)methyl)hydrazinecarbothioamide can be synthesized by the reaction between 2-hydroxybenzaldehyde and 4-nitrobenzylhydrazinecarbothioamide in the presence of a catalyst. The reaction produces a yellow crystalline compound that can be purified using recrystallization.
科学的研究の応用
2-((2-Hydroxyphenyl)methylene)-N-((4-nitrophenyl)methyl)hydrazinecarbothioamide has been extensively studied for its potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. The compound has shown promising results in inhibiting the growth of cancer cells, reducing inflammation, and improving insulin sensitivity in diabetic patients.
特性
CAS番号 |
186453-54-3 |
|---|---|
製品名 |
2-((2-Hydroxyphenyl)methylene)-N-((4-nitrophenyl)methyl)hydrazinecarbothioamide |
分子式 |
C15H14N4O3S |
分子量 |
330.4 g/mol |
IUPAC名 |
1-[(E)-(2-hydroxyphenyl)methylideneamino]-3-[(4-nitrophenyl)methyl]thiourea |
InChI |
InChI=1S/C15H14N4O3S/c20-14-4-2-1-3-12(14)10-17-18-15(23)16-9-11-5-7-13(8-6-11)19(21)22/h1-8,10,20H,9H2,(H2,16,18,23)/b17-10+ |
InChIキー |
RRDKRDWRIVHQNG-ZRDIBKRKSA-N |
異性体SMILES |
C1=C/C(=C\NNC(=S)NCC2=CC=C(C=C2)[N+](=O)[O-])/C(=O)C=C1 |
SMILES |
C1=CC=C(C(=C1)C=NNC(=S)NCC2=CC=C(C=C2)[N+](=O)[O-])O |
正規SMILES |
C1=CC(=CNNC(=S)NCC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C=C1 |
同義語 |
Hydrazinecarbothioamide, 2-((2-hydroxyphenyl)methylene)-N-((4-nitrophe nyl)methyl)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



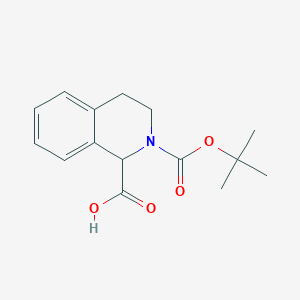
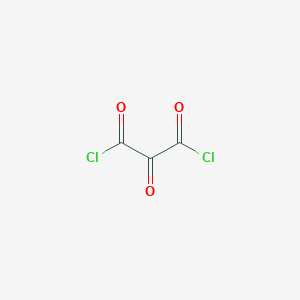
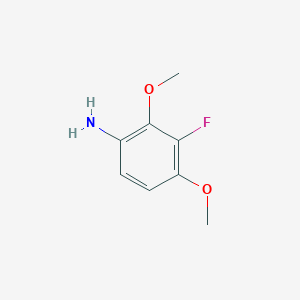
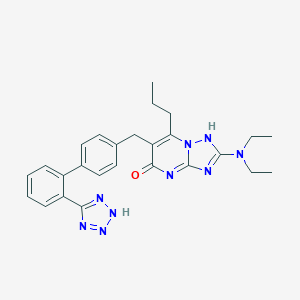
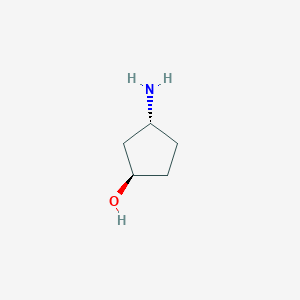
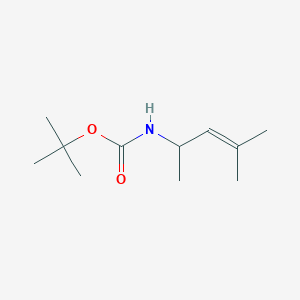

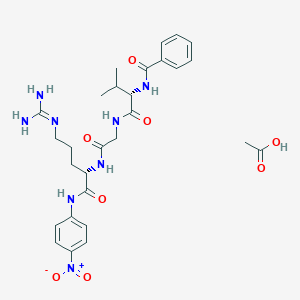
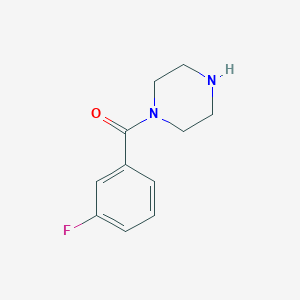
![Tert-butyl octahydrocyclopenta[c]pyrrol-4-ylcarbamate](/img/structure/B62035.png)
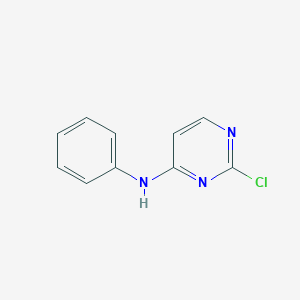
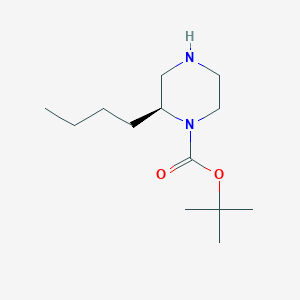
![6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine](/img/structure/B62042.png)
